2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biological Agents : Derivatives of benzofuran, such as thiazolidinone derivatives, have been synthesized and characterized for their antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
Potential Anti-HIV, Anticancer, and Antimicrobial Agents : Novel series of benzofuran derivatives have been synthesized and evaluated for in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly against HIV (S. Rida, S. A. El‐Hawash, H. Fahmy, A. A. Hazza, M. M. El-Meligy, 2006).
Supramolecular Interaction Synthons : The monoanionic form of benzofuran derivatives has been found to form supramolecular adducts with different cations, demonstrating its potential in forming complex structures (Rajesh Koner, I. Goldberg, 2009).
Antifungal and Antibacterial Activity : Some thiazole derivatives of benzofuran have shown marginal activity against various microbial strains (V. K. Ahluwalia, K. Arora, G. Kaur, 1986).
Fluorescent Probes : Benzofuran derivatives have been synthesized and studied for their fluorescent properties in various solvents, indicating potential applications in imaging and sensing technologies (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Antimicrobial Screening of Derivatives : Novel benzofuran-2-yl derivatives have been synthesized and screened for antibacterial activity against various pathogenic microorganisms, showing potential as antimicrobial agents (M. Idrees, S. Kola, N. Siddiqui, 2019).
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary greatly depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives is often related to their ability to interact with various enzymes and receptors in the body. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For instance, some benzofuran compounds have been found to exhibit anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells .
Result of Action
The result of the action of benzofuran derivatives can vary depending on their specific targets and mode of action. For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)10-6-13-11(17-10)8-1-2-9-7(5-8)3-4-16-9/h1-2,5-6H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHLYGNTGDUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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